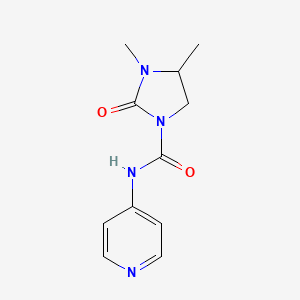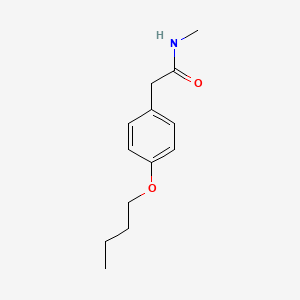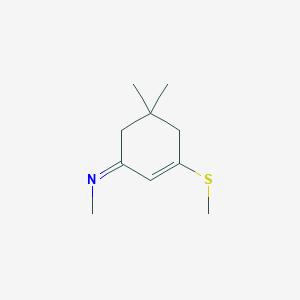
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are characterized by a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2-chloroethyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the 2-chloroethyl bromide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and yield .
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbon atom in the 2-chloroethyl group.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common compared to substitution reactions.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether, while oxidation might produce a pyridine N-oxide .
科学的研究の応用
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide involves its interaction with nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)pyridin-1-ium chloride
- 1-(2-Chloroethyl)-3-ethoxycarbonylpyridin-1-ium chloride
- 1-(2-Chloroethyl)-4-methylpyridin-1-ium bromide
Uniqueness
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity compared to other pyridinium salts. This makes it particularly useful in synthetic applications where high reactivity is desired .
特性
CAS番号 |
89932-26-3 |
|---|---|
分子式 |
C9H14BrClN2 |
分子量 |
265.58 g/mol |
IUPAC名 |
1-(2-chloroethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C9H14ClN2.BrH/c1-11(2)9-3-6-12(7-4-9)8-5-10;/h3-4,6-7H,5,8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XBEYGHDREKTOJQ-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=[N+](C=C1)CCCl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)



phosphanium perchlorate](/img/structure/B14384328.png)
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)


![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)
